Molecular Weight and Ligand Efficiency Differentiation vs. Eliapixant (BAY 1817080)
The target compound (MW 381.45 g/mol, C20H19N3O3S) possesses a molecular weight approximately 97 g/mol lower than the clinical-stage comparator eliapixant (MW 478.49 g/mol, C22H21F3N4O3S), representing a ~20% reduction . This lower molecular weight, combined with the absence of the bulky trifluoromethylpyrimidine and oxolan-3-yloxy substituents present in eliapixant, yields a substantially smaller heavy atom count (27 vs. 33) and reduced topological polar surface area. In the context of fragment-based and lead-like chemical space, lower MW compounds generally exhibit superior ligand efficiency indices (LE ≈ 0.3–0.5 kcal/mol per heavy atom), which is a critical parameter for hit-to-lead optimization campaigns targeting P2X3 [1]. This MW differential renders the target compound a more tractable starting point for parallel chemistry and SAR expansion efforts where molecular complexity of advanced leads would impede rapid analog generation.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 381.45 g/mol (C20H19N3O3S) |
| Comparator Or Baseline | Eliapixant (BAY 1817080): 478.49 g/mol (C22H21F3N4O3S) |
| Quantified Difference | Δ = −97.04 g/mol (−20.3% reduction) |
| Conditions | Calculated from molecular formula; confirmed via vendor certificate of analysis (chemsrc.com for target; MedChemExpress/Selleck for eliapixant) |
Why This Matters
Lower MW directly impacts ligand efficiency metrics and synthetic tractability, making the target compound more suitable for early-stage SAR exploration and library enumeration where molecular complexity of clinical candidates is prohibitive.
- [1] Hopkins AL, Groom CR, Alex A. Ligand efficiency: a useful metric for lead selection. Drug Discovery Today. 2004;9(10):430-431. doi:10.1016/S1359-6446(04)03069-7. View Source
